molecular formula C15H13NO5 B5645959 4-methoxyphenyl 4-methyl-3-nitrobenzoate

4-methoxyphenyl 4-methyl-3-nitrobenzoate

Cat. No.: B5645959
M. Wt: 287.27 g/mol
InChI Key: SGSDBPYQMYGSBG-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-methyl-3-nitrobenzoate is an aromatic ester featuring a benzoate core substituted with a methyl group at position 4 and a nitro group at position 3. The ester moiety is derived from 4-methoxyphenol, introducing an electron-donating methoxy group. For instance, 4-methoxyphenyl-containing compounds are noted for roles in HIV-1 RT inhibition () and anti-inflammatory activity (). The nitro group enhances electrophilicity, making it a candidate for synthetic intermediates or bioactive molecules .

Properties

IUPAC Name

(4-methoxyphenyl) 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10-3-4-11(9-14(10)16(18)19)15(17)21-13-7-5-12(20-2)6-8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSDBPYQMYGSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 4-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone, followed by esterification with 4-methylbenzoic acid. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other strong bases are employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-methoxyphenyl 4-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Substituents Key Properties Biological/Functional Relevance References
4-Methoxyphenyl 4-methyl-3-nitrobenzoate C₁₅H₁₃NO₅ 4-MeOPh ester, 4-Me, 3-NO₂ on benzoate Hypothesized enhanced solubility (due to MeO) and reactivity (NO₂) Potential antiviral/anti-inflammatory Inferred
4-Nitrophenyl 3-methylbenzoate C₁₄H₁₁NO₄ 4-NO₂Ph ester, 3-Me on benzoate Lower solubility (electron-withdrawing NO₂Ph); higher thermal stability Intermediate in organic synthesis
Methyl 4-formyl-3-nitrobenzoate C₁₀H₈NO₅ Me ester, 4-CHO, 3-NO₂ on benzoate Reactive formyl group; λmax ~260–300 nm (solvent-dependent) Precursor for heterocyclic compounds
3-Methoxy-4-nitrobenzoic acid C₈H₇NO₅ 3-MeO, 4-NO₂ on benzoic acid High acidity (pKa ~2.5); limited solubility in polar solvents Building block for agrochemicals
EMAC2056 (thiazole derivative) C₂₃H₂₀N₂O₂S 4-MeOPh on thiazole core Dual inhibition of HIV-1 RT functions (IC₅₀ < 10 µM) Antiviral lead compound
Key Observations:
  • Substituent Effects : The methoxy group in 4-methoxyphenyl esters enhances electron density, improving solubility and enabling π-π interactions in biological targets . In contrast, nitro groups (e.g., in 4-nitrophenyl esters) reduce solubility but increase stability and electrophilicity .
  • Optical Properties: Methoxy-substituted derivatives (e.g., in ) exhibit red-shifted absorption maxima compared to non-substituted analogs, suggesting utility in optoelectronic materials .
Challenges:
  • Steric hindrance from the 4-methyl and 3-nitro groups may reduce reaction efficiency compared to less-substituted analogs.

Pharmaceutical Relevance

  • Anti-Inflammatory Potential: Chalcone derivatives with 4-methoxyphenyl groups () show dose-dependent antioxidant effects in PC12 cells, suggesting the target compound may mitigate oxidative stress .
  • Antiviral Activity : Thiazole-based analogs () demonstrate that 4-methoxyphenyl groups enhance dual inhibition of HIV-1 RT, highlighting a possible therapeutic niche .

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